molecular formula C28H39N5O23P2-4 B1262940 UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-)

UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-)

Cat. No. B1262940
M. Wt: 875.6 g/mol
InChI Key: OJZCATPXPWFLHF-HPUCEMLMSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-) is a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate(4-) in which the muramoyl fragment has alpha-configuration at its anomeric centre;  major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.

Scientific Research Applications

Enzymatic Mechanism and Structural Analysis

  • Enzymatic Role in Bacterial Cell-Wall Peptidoglycan Biosynthesis : UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate is essential in the biosynthesis of bacterial cell-wall peptidoglycan. It acts as a substrate for enzymes like MurD ligase, playing a key role in forming the peptidoglycan precursor (Gordon et al., 2001).

  • Crystallographic Studies for Mechanistic Insights : Crystal structures of enzyme complexes with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate have provided valuable insights into the enzymatic mechanisms of peptidoglycan biosynthesis. These studies facilitate understanding the sequential addition of amino acids in the peptidoglycan precursor formation (Bertrand et al., 1999).

Computational and Molecular Modeling

  • Molecular Modeling and Drug Design : Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have been conducted to understand the catalytic mechanism of MurD ligase with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate. These studies are crucial in designing novel inhibitors for MurD as potential antibacterial drugs (Perdih et al., 2009).

  • In Silico Drug Target Studies : Structural-based in silico studies of enzymes like MurE, which utilize UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate, have identified potential compounds for inhibition. These findings are pivotal in developing new drugs against bacterial infections (Amera et al., 2019).

Implications for Antibacterial Drug Development

  • Antibacterial Drug Targets : Research into MurD ligase, which uses UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate as a substrate, has led to the discovery of potential inhibitors. This enzyme is a promising target for developing novel antibacterial agents due to its essential role in bacterial cell wall synthesis (Tanner et al., 1996).

  • Structure-Activity Relationship Studies : Investigations into structural similarities between enzymes like MurD and folylpolyglutamate synthetase have implications for understanding substrate-induced conformational changes in these enzymes. Such studies are significant in the context of developing inhibitors targeting bacterial peptidoglycan biosynthesis (Sheng et al., 2000).

properties

Product Name

UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-)

Molecular Formula

C28H39N5O23P2-4

Molecular Weight

875.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioate

InChI

InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/p-4/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1

InChI Key

OJZCATPXPWFLHF-HPUCEMLMSA-J

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)[O-])C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

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